3-(Pyrrolidin-1-yl)piperidin-4-ol
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Overview
Description
3-(Pyrrolidin-1-yl)piperidin-4-ol is a heterocyclic compound that features both pyrrolidine and piperidine rings. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-1-yl)piperidin-4-ol typically involves the exhaustive catalytic hydrogenation of pyrrolylpyridine. This process can be achieved using palladium on carbon (Pd/C) as a catalyst in the presence of hydrochloric acid (HCl). The reaction conditions include prolonged reaction times and high temperatures (48 hours, 130°C, 90 atm) to ensure complete hydrogenation .
Industrial Production Methods
For industrial-scale production, the method involves the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran, followed by catalytic hydrogenation. This two-stage method simplifies the preparation and allows the use of more readily available and cheaper catalysts .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-1-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted piperidines .
Scientific Research Applications
3-(Pyrrolidin-1-yl)piperidin-4-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-1-yl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s conformational rigidity allows it to fit precisely into binding sites, thereby modulating the activity of its targets. This interaction can lead to the inhibition or activation of various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom.
Pyrrolidine: A five-membered ring containing one nitrogen atom.
Piperidin-4-ol: A piperidine derivative with a hydroxyl group at the fourth position.
Uniqueness
3-(Pyrrolidin-1-yl)piperidin-4-ol is unique due to its dual ring structure, which combines the properties of both pyrrolidine and piperidine. This combination enhances its pharmacological potential and allows for greater structural diversity in drug design .
Properties
Molecular Formula |
C9H18N2O |
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Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-pyrrolidin-1-ylpiperidin-4-ol |
InChI |
InChI=1S/C9H18N2O/c12-9-3-4-10-7-8(9)11-5-1-2-6-11/h8-10,12H,1-7H2 |
InChI Key |
UJVNVAMNVUDSOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2CNCCC2O |
Origin of Product |
United States |
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